3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine
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Overview
Description
3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs .
Preparation Methods
The synthesis of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies.
Medicine: It has been investigated for its potential therapeutic effects, particularly as a kinase inhibitor in cancer research.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. This inhibition affects various cellular pathways, leading to potential therapeutic effects in conditions like multiple myeloma .
Comparison with Similar Compounds
3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine moiety that may have different biological targets and activities. The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TAK1
Properties
IUPAC Name |
6-pyrrolidin-3-yloxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-10(15-8-3-4-11-7-8)13-14-6-5-12-9(1)14/h1-2,5-6,8,11H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBMNURTMOPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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